N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with a fused pyridine and pyrrole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and methylation steps . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced amine derivatives .
Scientific Research Applications
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and cancer progression . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A similar compound with a pyridine and pyrrole ring structure but without the N-methyl group.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring structure.
Uniqueness
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the N-methyl group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
CAS No. |
1638760-48-1 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3/c1-9-7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H2,9,10,11) |
InChI Key |
UOACJTUESYAAGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CNC2=NC=C1 |
Origin of Product |
United States |
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